2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative with a 2-butoxyphenyl substituent at the pyrazine ring and a 3-chlorophenyl group attached via an acetamide linkage.
Properties
IUPAC Name |
2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2S/c1-2-3-13-31-22-10-5-4-9-19(22)20-15-21-24(26-11-12-29(21)28-20)32-16-23(30)27-18-8-6-7-17(25)14-18/h4-12,14-15H,2-3,13,16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLBSJNLMLNLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a novel organic molecule with potential therapeutic applications. It features a complex structure that includes a pyrazolo[1,5-a]pyrazin core, which is known for its biological activity, particularly in the development of kinase inhibitors. This article aims to explore the biological activity of this compound through various studies and findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 460.193 g/mol. The presence of the sulfanyl group (S-) suggests potential antimicrobial properties, while the pyrazolo[1,5-a]pyrazin structure may confer anticancer activities. The butoxyphenyl substituent enhances lipophilicity, potentially improving bioavailability and efficacy in biological systems.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant biological activities, including:
- Antimicrobial Activity : The sulfanyl group may contribute to inhibiting the growth of various pathogenic microorganisms.
- Anticancer Activity : Similar compounds have shown promise as inhibitors of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Kinase Inhibition : Given the structure's similarity to known kinase inhibitors, further investigation into its role in modulating kinase activity is warranted.
Antimicrobial Evaluation
A study assessing various pyrazole derivatives demonstrated that compounds with similar structural motifs exhibited notable antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. For instance, compounds linked to pyrazoles showed minimum inhibitory concentrations (MICs) ranging from 8 to 11 μg/mL against these bacteria . This suggests that this compound could be evaluated for its antimicrobial properties.
Anticancer Activity
In vitro studies have highlighted the cytotoxic effects of related pyrazole compounds against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values as low as 2.8 μM against MCF-7 breast cancer cells . This indicates a strong potential for this compound to be explored for anticancer applications.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Interaction with specific kinases or receptors that play crucial roles in cellular signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells through various biochemical pathways.
Further research using molecular docking studies can elucidate precise interactions with target proteins.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| Pyrazolo[1,5-a]pyrimidines | Structure | Kinase inhibition |
| Pyrazolo[3,4-b]pyridines | Structure | Anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazolo-Pyrazine Acetamides
The following compounds share the pyrazolo[1,5-a]pyrazine core but differ in substituents, influencing their properties:
Key Observations :
- Sulfur Modifications : The methylsulfanyl group in could improve solubility but reduce metabolic stability compared to the target compound’s simpler chloro substitution .
Heterocyclic Core Variations
Compounds with pyrazolo[3,4-d]pyrimidine or triazolo[1,5-a]pyrimidine cores demonstrate how core modifications impact activity:
Key Observations :
- Core Rigidity : Pyrazolo[1,5-a]pyrazine (target) has a planar structure conducive to intercalation or π-stacking, whereas pyrazolo[3,4-d]pyrimidine derivatives () exhibit bulkier substituents suited for kinase binding pockets.
- Bioactivity : Triazolo[1,5-a]pyrimidine derivatives () show potent herbicidal activity, suggesting the target compound’s pyrazolo-pyrazine core may share similar applications .
Acetamide-Linked Analogues
Acetamide derivatives with benzothiazole or quinazoline groups highlight the role of the acetamide linker:
Key Observations :
- Trifluoromethyl Groups (): Enhance metabolic stability and lipophilicity compared to the target compound’s butoxy group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
